3-[(Dimethylamino)methyl]benzaldehyde
Overview
Description
3-[(Dimethylamino)methyl]benzaldehyde is an organic compound with the molecular formula C10H13NO. It is characterized by the presence of a benzaldehyde group substituted with a dimethylaminomethyl group at the meta position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method involves the reaction of N,N-dimethylaniline with formaldehyde and formic acid. This process typically occurs under acidic conditions, facilitating the formation of the dimethylaminomethyl group on the benzene ring.
Alternative Method: Another approach uses N,N-dimethylaniline and paraformaldehyde in the presence of hydrochloric acid. This method also yields this compound through a similar mechanism.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as Lewis acids can enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound typically yields the corresponding alcohol, 3-[(Dimethylamino)methyl]benzyl alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the dimethylaminomethyl group directs incoming electrophiles to the ortho and para positions relative to the benzaldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic or neutral conditions.
Major Products Formed:
Oxidation: 3-[(Dimethylamino)methyl]benzoic acid.
Reduction: 3-[(Dimethylamino)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Chemistry:
Intermediate in Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and dyes.
Biology and Medicine:
Pharmaceuticals: The compound is used in the synthesis of drugs that target specific receptors or enzymes. Its derivatives have shown potential in treating various conditions.
Industry:
Dye Manufacturing: It is used in the production of dyes, particularly those that require specific functional groups for color properties.
Analytical Reagents: Employed in chemical analysis for detecting certain functional groups or compounds.
Mechanism of Action
The mechanism by which 3-[(Dimethylamino)methyl]benzaldehyde exerts its effects depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The dimethylaminomethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar structure but with the dimethylaminomethyl group at the para position.
2-(Dimethylamino)benzaldehyde: The dimethylaminomethyl group is at the ortho position.
Uniqueness:
Positional Isomerism: The position of the dimethylaminomethyl group significantly affects the compound’s reactivity and applications. The meta position in 3-[(Dimethylamino)methyl]benzaldehyde provides unique electronic and steric properties compared to its ortho and para counterparts.
Properties
IUPAC Name |
3-[(dimethylamino)methyl]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11(2)7-9-4-3-5-10(6-9)8-12/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKTUGAQZLCFTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561998 | |
Record name | 3-[(Dimethylamino)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80708-77-6 | |
Record name | 3-[(Dimethylamino)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(Dimethylamino)methyl]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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